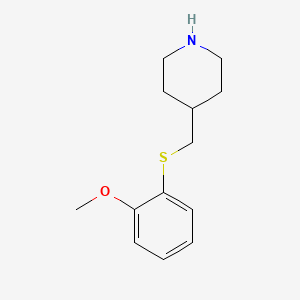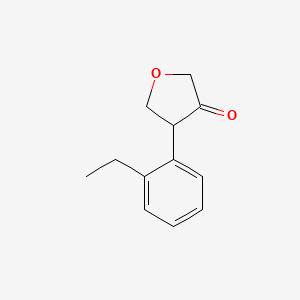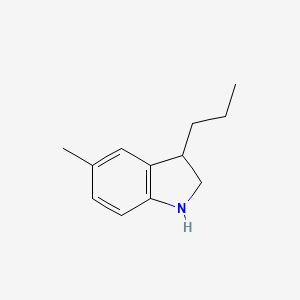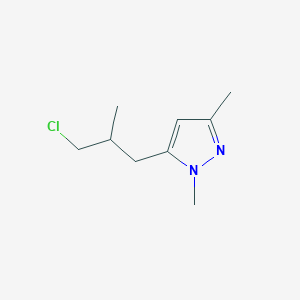![molecular formula C10H9ClN2S B13217270 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with a thiazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, may be employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaH) in solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Coupling: Formation of biaryl derivatives.
科学研究应用
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of dyes, fungicides, and other industrial chemicals.
作用机制
The mechanism of action of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it can inhibit microbial growth by interfering with essential enzymes in the pathogen . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
2-Chloromethylpyridine: A precursor in the synthesis of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as 2-chloropyridine and 2-bromopyridine are structurally similar and used in similar synthetic applications.
Uniqueness
This compound is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and the potential for multiple applications in various fields .
属性
分子式 |
C10H9ClN2S |
|---|---|
分子量 |
224.71 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-(pyridin-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H9ClN2S/c11-6-9-7-14-10(13-9)5-8-3-1-2-4-12-8/h1-4,7H,5-6H2 |
InChI 键 |
MFPXVNFEFOPNCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CC2=NC(=CS2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13217200.png)




![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)
![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)

![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)




